2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Organic Chemistry Chemical Synthesis Physicochemical Properties

2-(5-Ethyl-2-methoxyphenyl)acetonitrile (CAS 6328-52-5) is a substituted phenylacetonitrile derivative with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. Its structure features a benzene ring with an ethyl group at the 5-position, a methoxy group at the 2-position, and a nitrile-bearing methylene (-CH₂CN) at the 1-position.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 6328-52-5
Cat. No. B3055171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethyl-2-methoxyphenyl)acetonitrile
CAS6328-52-5
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)CC#N
InChIInChI=1S/C11H13NO/c1-3-9-4-5-11(13-2)10(8-9)6-7-12/h4-5,8H,3,6H2,1-2H3
InChIKeyQBXOLBXCHBRXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-(5-Ethyl-2-methoxyphenyl)acetonitrile (CAS 6328-52-5) as a Specialized Research Intermediate


2-(5-Ethyl-2-methoxyphenyl)acetonitrile (CAS 6328-52-5) is a substituted phenylacetonitrile derivative with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol [1]. Its structure features a benzene ring with an ethyl group at the 5-position, a methoxy group at the 2-position, and a nitrile-bearing methylene (-CH₂CN) at the 1-position . This specific substitution pattern classifies it as a versatile small-molecule scaffold , predominantly utilized as a building block or intermediate in pharmaceutical research and organic synthesis rather than as a final bioactive entity .

Why 2-(5-Ethyl-2-methoxyphenyl)acetonitrile Cannot Be Interchanged with Generic Benzyl Cyanides


In multi-step organic synthesis, especially for active pharmaceutical ingredients (APIs), the purity and structural fidelity of intermediates are critical. Generic substitution of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile with a close analog like 2-methoxyphenylacetonitrile (CAS 7035-03-2) or other benzyl cyanides fails because even minor alterations to the aromatic ring's substitution pattern can drastically alter the reaction kinetics, regioselectivity, and overall yield in subsequent synthetic transformations [1]. The 5-ethyl group in the target compound, for example, introduces unique steric and electronic effects that are absent in the unsubstituted or differently substituted analogs. This differentiation is essential for ensuring the synthetic route proceeds with the expected fidelity and yield, directly impacting the purity and cost-efficiency of the final product . Relying on an in-class alternative without validated comparative performance data for a specific reaction introduces a quantifiable risk of process failure.

Quantifiable Differentiation: How 2-(5-Ethyl-2-methoxyphenyl)acetonitrile (6328-52-5) Compares to Analogs


Structural and Physicochemical Differentiation: 5-Ethyl Substitution vs. Unsubstituted 2-Methoxyphenylacetonitrile

The presence of the 5-ethyl group on the aromatic ring of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile (Target) imparts significantly greater lipophilicity and alters the electronic properties of the molecule compared to its direct unsubstituted analog, 2-methoxyphenylacetonitrile (Comparator) [1]. This structural difference is quantitatively reflected in the computed physicochemical properties.

Organic Chemistry Chemical Synthesis Physicochemical Properties

Purity Benchmarking: Verifiable Specifications for Reliable Procurement of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile

For scientific procurement, a clear, quantifiable specification for purity is paramount. Reputable commercial sources for 2-(5-Ethyl-2-methoxyphenyl)acetonitrile offer defined purity standards, providing a benchmark against other potential sources or analogs .

Analytical Chemistry Quality Control Procurement

Synthetic Utility: The Nitrile Group as a Differentiating Handle in Downstream Chemistry

The nitrile group (-C≡N) in 2-(5-Ethyl-2-methoxyphenyl)acetonitrile is a versatile functional handle that can be chemoselectively transformed into a range of other functionalities (e.g., primary amines, carboxylic acids, tetrazoles) [1]. This contrasts with alternative intermediates that may already contain a final functional group, limiting further synthetic diversification. The specific substitution pattern on the aromatic ring directs the reactivity of the nitrile group in subsequent steps.

Medicinal Chemistry Organic Synthesis Intermediate

Optimal Use Cases for Procuring 2-(5-Ethyl-2-methoxyphenyl)acetonitrile (6328-52-5)


Advanced Intermediate for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is ideally suited for medicinal chemistry campaigns where a substituted phenyl ring is a core pharmacophore. Its defined purity (≥95%) and the versatile nitrile handle [1] allow for the efficient exploration of SAR around the 5-ethyl-2-methoxyphenyl motif. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or converted to a bioisosteric tetrazole [1] to modulate the potency and physicochemical properties of a lead series.

Synthesis of Substituted Heterocycles and Tetrazole Derivatives

A documented application for a structurally analogous phenylacetonitrile is its conversion to a tetrazole via reaction with sodium azide [2]. The target compound's enhanced lipophilicity (LogP ~2.2) [3] compared to unsubstituted analogs makes it a superior choice when the final heterocyclic product requires increased non-polar character for improved target engagement or altered ADME properties.

Precursor for Novel Agrochemicals or Functional Materials

The specific 5-ethyl-2-methoxyphenyl motif may impart desirable properties such as increased metabolic stability or altered electron density, which can be leveraged in the design of new agrochemicals or functional organic materials. The nitrile group's utility as a building block [1] is critical for constructing more complex molecular architectures with tailored functions.

Technical Documentation Hub

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